1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide

Lipophilicity optimization Drug-likeness Scaffold tuning

1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide (CAS 1248904-58-6) is a heterocyclic sulfonamide building block with molecular formula C₇H₁₃N₃O₂S and a molecular weight of 203.26 g/mol. The compound features a pyrazole core bearing an unsubstituted sulfonamide at the 4-position and an isobutyl (2-methylpropyl) substituent at the N1 position.

Molecular Formula C7H13N3O2S
Molecular Weight 203.26
CAS No. 1248904-58-6
Cat. No. B2573966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide
CAS1248904-58-6
Molecular FormulaC7H13N3O2S
Molecular Weight203.26
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)S(=O)(=O)N
InChIInChI=1S/C7H13N3O2S/c1-6(2)4-10-5-7(3-9-10)13(8,11)12/h3,5-6H,4H2,1-2H3,(H2,8,11,12)
InChIKeyLFXLIDQYSGBBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide: Procurement-Ready Characterization and Scaffold Context for Medicinal Chemistry


1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide (CAS 1248904-58-6) is a heterocyclic sulfonamide building block with molecular formula C₇H₁₃N₃O₂S and a molecular weight of 203.26 g/mol [1]. The compound features a pyrazole core bearing an unsubstituted sulfonamide at the 4-position and an isobutyl (2-methylpropyl) substituent at the N1 position. It is commercially available at 97–98% purity from multiple suppliers under controlled storage conditions (sealed, dry, 2–8°C) . The unsubstituted 3- and 5-positions of the pyrazole ring distinguish this scaffold from the heavily studied 3,5-dimethyl and 1,3,5-trimethyl pyrazole-4-sulfonamide derivatives, positioning the compound as a versatile intermediate for late-stage diversification in medicinal chemistry programs [2].

Why N1-Substituent Identity Determines the Utility of Pyrazole-4-sulfonamide Building Blocks in SAR Campaigns


Within the pyrazole-4-sulfonamide chemotype, the N1 substituent is a primary determinant of lipophilicity, metabolic stability, and target-binding interactions, and compounds cannot be interchanged without altering these core properties . The isobutyl group at N1 provides a calculated logP of approximately 1.67, which is substantially higher than the N1-methyl analog (predicted logP ~0.2–0.5) and the N1-ethyl analog (predicted logP ~0.6–0.9), yet lower than the N1-phenyl (logP ~1.5–1.8) and N1-benzyl (logP ~2.0–2.3) congeners . This intermediate lipophilicity profile is critical: class-level evidence from pyrazole-sulfonamide N-myristoyltransferase (NMT) inhibitors demonstrates that N1-alkyl chain length and branching directly modulate both enzyme potency and blood-brain barrier permeability, with isobutyl-substituted analogs showing a distinct balance of these properties compared with linear or smaller alkyl substituents [1]. Furthermore, unlike the 3,5-dimethyl-capped analogs that dominate the published antiproliferative literature (U937 GI₅₀ values in the low micromolar range), this compound retains open 3- and 5-positions for further synthetic elaboration, making it functionally non-interchangeable with the pre-methylated scaffolds [2].

Quantitative Differentiation of 1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide Against Closest Structural Analogs


Intermediate Lipophilicity (cLogP ~1.67) Relative to N1-Alkyl and N1-Aryl Pyrazole-4-sulfonamide Analogs

The isobutyl N1-substituent confers a calculated logP of approximately 1.67, as measured for the closely related 3-methyl-N-sulfonamide derivative on the same 1-isobutyl-pyrazole-4-sulfonamide core . This value is approximately 1.0–1.4 log units higher than the N1-methyl analog (1-methyl-1H-pyrazole-4-sulfonamide, MW 161.18, estimated logP ~0.3–0.7 based on fragment-based prediction) and approximately 0.7–1.0 log units higher than the N1-ethyl analog (1-ethyl-1H-pyrazole-4-sulfonamide, MW 175.21, estimated logP ~0.7–1.0) [1]. Conversely, it is approximately 0.3–0.6 log units lower than the N1-benzyl analog (1-benzyl-1H-pyrazole-4-sulfonamide), which has been described as possessing higher predicted lipophilicity than N1-unsubstituted and N1-methyl analogs . This intermediate cLogP positions the compound in a favorable range for balancing membrane permeability with aqueous solubility, a key consideration for fragment-based or scaffold-hopping medicinal chemistry efforts.

Lipophilicity optimization Drug-likeness Scaffold tuning

Unsubstituted 3- and 5-Positions Enable Late-Stage Diversification Unavailable in Pre-Methylated Pyrazole-4-sulfonamide Scaffolds

Unlike the extensively published 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide series, which bear methyl substituents at both the 3- and 5-positions of the pyrazole ring, 1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide retains hydrogen atoms at positions 3 and 5, leaving both sites available for electrophilic halogenation, cross-coupling, or directed metalation [1]. In the ACS Omega study by Mahesh et al. (2023), 19 derivatives of the 3,5-dimethyl and 1,3,5-trimethyl scaffolds were synthesized and tested against U937 cells, yielding GI₅₀ values in the low micromolar range (e.g., MR-S1-1: GI₅₀ = 1.7 μM against U937); however, all structural diversity was confined to the sulfonamide nitrogen, with no ability to modify the pyrazole ring itself [2]. The target compound's unblocked 3- and 5-positions provide two additional vectors for diversification, enabling the exploration of SAR space inaccessible to the dimethyl-capped series. This is particularly relevant in the context of N-myristoyltransferase (NMT) inhibitor optimization, where pyrazole ring substitution patterns have been shown to influence both potency and selectivity [3].

Late-stage functionalization Parallel synthesis Scaffold diversification

Sulfonamide Regioisomerism: 4-Sulfonamide vs. 5-Sulfonamide Pyrazole Scaffolds Exhibit Divergent Biological Profiles in Enzyme Inhibition Assays

The position of the sulfonamide group on the pyrazole ring is a critical determinant of biological activity. The 4-sulfonamide regioisomer (target compound) is structurally aligned with the clinically validated pyrazole-4-sulfonamide pharmacophore found in COX-2 inhibitors and carbonic anhydrase inhibitors, whereas the 5-sulfonamide regioisomer (1-isobutyl-1H-pyrazole-5-sulfonamide) presents the sulfonamide in a sterically and electronically distinct environment adjacent to the N1 substituent [1]. Published class-level data demonstrate that pyrazole-4-sulfonamides inhibit human carbonic anhydrase isoenzymes hCA I and hCA II with Ki values in the range of 0.062–1.278 μM and 0.012–0.379 μM, respectively, with some analogs reaching near-nanomolar potency [2]. By contrast, pyrazole-5-sulfonamides have been described primarily in the context of dihydrofolate reductase (DHFR) and folate pathway inhibition, suggesting divergent target engagement profiles [3]. For procurement decisions, selecting the correct regioisomer is therefore essential: the 4-sulfonamide isomer is the appropriate choice for programs targeting carbonic anhydrase or related sulfonamide-binding enzymes, while the 5-sulfonamide isomer would not be expected to recapitulate the same binding mode.

Regioisomer comparison Enzyme inhibition Sulfonamide pharmacology

Molecular Weight Differentiation (203.26 Da) Positions the Scaffold Below the Mean MW of Published Bioactive Pyrazole-4-sulfonamide Leads

At 203.26 Da, 1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide is substantially smaller than the average molecular weight of published pyrazole-4-sulfonamide lead compounds. For comparison, the benchmark NMT inhibitor DDD85646 (a pyrazole sulfonamide) has a molecular weight of approximately 424 Da, while the pyridine sulfonamide-pyrazole hybrids reported in colon cancer studies range from ~380 to ~510 Da [1][2]. Compared to its closest simpler analogs, the target compound is 42.08 Da heavier than 1-methyl-1H-pyrazole-4-sulfonamide (161.18 Da) and 28.05 Da heavier than 1-ethyl-1H-pyrazole-4-sulfonamide (175.21 Da) [3]. The compound's MW of 203.26 Da places it well within the 'fragment' (MW < 250 Da) or 'lead-like' (MW < 350 Da) chemical space, whereas the 5-bromo analog (5-bromo-1-isobutyl-1H-pyrazole-4-sulfonamide, MW 282.16) already exceeds 250 Da and introduces halogen-associated reactivity considerations . In the aldose reductase inhibitor class, the most potent pyrazole-linked sulfonamide (compound 16) showed an IC₅₀ of 8.25 μM with a MW exceeding 400 Da, suggesting that the lower-MW target scaffold may offer superior ligand efficiency if optimized appropriately [4].

Lead-likeness Fragment-based drug discovery Molecular property optimization

Commercial Availability at Dual Purity Grades (97% and 98%) With Defined Storage and Shipping Specifications

1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide is available from multiple commercial vendors at specified purity grades, including 97% (AKSci, Cat. 9028EF) and 98% (Leyan, Cat. 1314861), with documented storage conditions (sealed, dry, 2–8°C) and shipping at room temperature within continental US . This contrasts with several closely related analogs: 1-methyl-1H-pyrazole-4-sulfonamide carries H302/H315/H319 hazard statements (harmful if swallowed, causes skin and serious eye irritation), while 1-ethyl-1H-pyrazole-4-sulfonamide is listed at 95% purity from a single major supplier, indicating potentially more limited sourcing options [1]. The 5-bromo derivative, while structurally similar, introduces a heavier halogen atom (Br, MW contribution ~79.9 Da) that may complicate mass spectrometry interpretation and introduce photolytic or thermal lability concerns during long-term storage . The ready availability of the target compound at 97–98% purity from multiple independent suppliers reduces single-vendor procurement risk and facilitates consistent batch-to-batch reproducibility in screening campaigns.

Procurement specification Quality control Compound management

Recommended Application Scenarios for 1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide Based on Differential Evidence


Scaffold-Based Medicinal Chemistry: Late-Stage Diversification for Kinase or Carbonic Anhydrase Inhibitor Programs

Programs targeting enzymes with established sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms, kinases, N-myristoyltransferase) should prioritize this scaffold over 3,5-dimethyl-blocked analogs when SAR exploration at the pyrazole C3 and C5 positions is desired [1]. The class-level evidence demonstrates that pyrazole-4-sulfonamides inhibit hCA I with Ki values of 0.062–1.278 μM and hCA II with Ki values of 0.012–0.379 μM; the unsubstituted 3- and 5-positions on this scaffold permit the introduction of substituents that could further enhance potency and isoform selectivity [2]. The isobutyl N1 substituent provides an intermediate cLogP (~1.67) that can be refined upward or downward through subsequent synthetic steps, offering greater property-tuning flexibility than scaffolds with fixed, pre-installed lipophilic groups .

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three-Compliant Sulfonamide-Containing Fragment

With a molecular weight of 203.26 Da, cLogP ~1.67, and only 2 rotatable bonds, this compound satisfies all criteria of the 'Rule of Three' for fragment-based screening (MW < 250, logP < 3.5, H-bond donors ≤ 3, H-bond acceptors ≤ 6) [1]. The sulfonamide group provides a well-characterized anchor for hydrogen-bonding interactions with protein targets, while the isobutyl group offers a modest hydrophobic contact surface. In contrast, the 1-phenyl analog (MW 223.25) and 1-benzyl analog carry higher aromatic character and may exhibit greater promiscuity in fragment screens. The 5-bromo derivative (MW 282.16) exceeds the MW 250 cut-off and introduces halogen-related assay interference risks, making the target compound a cleaner fragment starting point [2].

Parallel Synthesis and Library Production: A Bis-Electrophilic Core for Rapid Analog Generation

The combination of a reactive primary sulfonamide (–SO₂NH₂) with two unblocked aromatic C–H positions makes this scaffold an efficient hub for parallel library synthesis. The sulfonamide can be alkylated or acylated under mild conditions (DIPEA, chloroform, RT, 14–24 h) with reported yields of 26–71% for analogous pyrazole-4-sulfonamide substrates [1]. Concurrently, the pyrazole C5 position can be halogenated (e.g., bromination or iodination) to generate the corresponding 5-halo derivative for subsequent cross-coupling. This dual-reactivity profile supports the rapid generation of diverse compound collections, a capability not available with the 3,5-dimethyl-capped scaffold where ring halogenation is precluded [1]. The regioisomeric 5-sulfonamide analog would present different reactivity and should be excluded from procurement for 4-sulfonamide-focused library designs [2].

Antiproliferative Agent Development: Building on Class-Level U937 Cell Activity with Additional Vectors for Optimization

The pyrazole-4-sulfonamide class has demonstrated in vitro antiproliferative activity against U937 human lymphoma cells, with the 3,5-dimethyl-substituted analog MR-S1-1 showing a GI₅₀ of 1.7 μM in the CellTiter-Glo luminescent viability assay [1]. By adopting the isobutyl-substituted, ring-unsubstituted scaffold, medicinal chemistry teams can independently optimize the pyrazole C3 and C5 positions while retaining the antiproliferative class effect. This strategy addresses a key limitation of the published pyrazole-4-sulfonamide antiproliferative series, where structural variation was exclusively achievable at the sulfonamide nitrogen. Additionally, the absence of ring methylation may reduce metabolic CYP450-mediated oxidation at those positions compared to the trimethylated analog, though this remains to be experimentally verified [1].

Quote Request

Request a Quote for 1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.